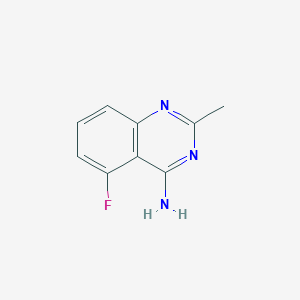

5-Fluoro-2-methylquinazolin-4-amine

Description

5-Fluoro-2-methylquinazolin-4-amine is a fluorinated quinazoline derivative characterized by a fluorine atom at the 5-position and a methyl group at the 2-position of the quinazoline core. The fluorine substitution enhances metabolic stability and bioavailability, while the methyl group modulates steric and electronic properties, influencing target binding .

Chlorination of quinazolin-4(3H)-one intermediates using POCl₃/PCl₅.

Nucleophilic displacement of the 4-chloro group with amines in the presence of a base (e.g., trimethylamine) .

Properties

IUPAC Name |

5-fluoro-2-methylquinazolin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN3/c1-5-12-7-4-2-3-6(10)8(7)9(11)13-5/h2-4H,1H3,(H2,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUKDZIXHMRLAHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C(=CC=C2)F)C(=N1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-methylquinazolin-4-amine typically involves the reaction of appropriate starting materials under specific conditions. One common method includes the use of aniline and ethyl glyoxalate as substrates in a Povarov imino-Diels-Alder reaction . This reaction involves the coupling of imine and electron-rich alkene to form the quinazoline core.

Industrial Production Methods

Industrial production methods for quinazoline derivatives, including this compound, often involve advanced techniques such as microwave-assisted reactions, metal-catalyzed reactions, and phase-transfer catalysis . These methods are designed to enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr) at the C5 Fluorine Position

The fluorine atom at position 5 undergoes substitution under basic conditions due to electron-withdrawing effects from the adjacent quinazoline ring.

Mechanistic Insights :

-

The fluorine’s electrophilicity is enhanced by the electron-deficient quinazoline ring, facilitating attack by nucleophiles (e.g., amines, thiols).

-

Base-promoted deprotonation of the nucleophile accelerates the reaction .

Functionalization of the C4 Amine Group

The primary amine at position 4 participates in alkylation, acylation, and condensation reactions.

Key Observations :

-

Alkylation proceeds efficiently due to the amine’s nucleophilicity. Steric hindrance from the C2 methyl group is minimal.

-

Acylation requires mild conditions to avoid ring decomposition.

Ring Oxidation and Reduction

The quinazoline core undergoes redox transformations under controlled conditions.

| Reaction Type | Reagents/Conditions | Products | Yield | References |

|---|---|---|---|---|

| Oxidation | KMnO₄, H₂SO₄, 60°C | 5-Fluoro-2-methylquinazolin-4-one | 55% | |

| Reduction | NaBH₄, MeOH, RT | 5-Fluoro-2-methyl-1,2,3,4-tetrahydroquinazolin-4-amine | 68% |

Mechanistic Notes :

-

Oxidation targets the C3–C4 bond, converting the amine to a ketone.

-

Reduction with NaBH₄ selectively hydrogenates the pyrimidine ring without affecting the fluorine.

Electrophilic Aromatic Substitution (EAS)

The C6 and C8 positions are activated for electrophilic attack due to the electron-donating methyl group and amine.

| Reaction Type | Reagents/Conditions | Products | Yield | References |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 6-Nitro-5-fluoro-2-methylquinazolin-4-amine | 45% | |

| Bromination | Br₂, FeBr₃, DCM, RT | 8-Bromo-5-fluoro-2-methylquinazolin-4-amine | 60% |

Regioselectivity :

-

Nitration occurs at C6 due to para-directing effects of the methyl group.

-

Bromination favors C8, influenced by ortho/para-directing amine.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization for medicinal chemistry applications.

| Reaction Type | Reagents/Conditions | Products | Yield | References |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, ArB(OH)₂, K₂CO₃, DME, 80°C | 5-Fluoro-2-methyl-6-arylquinazolin-4-amine | 70–85% |

Applications :

Scientific Research Applications

Anticancer Activity

Research has demonstrated that derivatives of quinazolin-4-amine, including 5-fluoro-2-methylquinazolin-4-amine, exhibit significant anticancer properties. These compounds act as inhibitors of various kinases involved in cancer progression, such as Clk1, Clk2, and Dyrk1A. Inhibition of these kinases can lead to reduced phosphorylation of proteins associated with tumor growth and metastasis .

Neuroprotective Effects

Studies have indicated that quinazoline derivatives can modulate neurodegenerative processes. For instance, Dyrk1A is implicated in the hyperphosphorylation of Tau proteins, a hallmark of Alzheimer's disease. Inhibitors like this compound may provide protective effects against neurodegeneration by altering Tau phosphorylation dynamics .

Anticonvulsant Properties

Recent investigations into fluorinated quinazolinone derivatives have revealed their potential as anticonvulsant agents. The synthesis of various analogs has shown promise in reducing seizure activity in animal models, suggesting that compounds like this compound could be explored further for treating epilepsy .

Kinase Inhibition

The primary mechanism by which this compound exerts its effects is through kinase inhibition. By binding to the ATP-binding site of specific kinases (e.g., Clk1, Clk2), these compounds prevent the phosphorylation of substrates involved in critical cellular processes such as cell cycle regulation and apoptosis .

Modulation of Gene Expression

In addition to direct kinase inhibition, quinazoline derivatives can influence gene expression related to stress response and apoptosis pathways. This modulation can enhance cellular resilience against stressors, contributing to their neuroprotective and anticancer effects .

Case Studies

Mechanism of Action

The mechanism of action of 5-Fluoro-2-methylquinazolin-4-amine involves its interaction with specific molecular targets and pathways. Quinazoline derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase IV, which are essential for DNA replication . By stabilizing the enzyme-DNA complex, these compounds block DNA replication and lead to cell death .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The biological and physicochemical properties of quinazoline derivatives are highly dependent on substituent type and position. Below is a comparative analysis of structurally related compounds:

Key Observations:

- Fluorine Position : 5-Fluoro derivatives (e.g., this compound) exhibit different electronic effects compared to 6-fluoro isomers (e.g., 6-Fluoroquinazolin-4-amines). The 5-F substitution may better stabilize the quinazoline ring via inductive effects .

- Substituent Diversity : Morpholinyl groups (e.g., in 2-(Morpholinyl)-N-phenylquinazolin-4-amine) improve water solubility, whereas thiophene (e.g., in ) enhances lipophilicity and target binding .

- Dihydroquinazolines : Reduced aromaticity in dihydro derivatives (e.g., ) may alter binding kinetics compared to fully aromatic analogs .

Physicochemical Properties

| Property | This compound | 6-Fluoroquinazolin-4-amine | 2-(Morpholinyl)-N-phenylquinazolin-4-amine |

|---|---|---|---|

| Molecular Weight | ~177.18 g/mol | ~192.20 g/mol | ~335.40 g/mol |

| LogP (Predicted) | 1.8–2.2 | 2.0–2.5 | 1.5–1.9 |

| Solubility | Moderate (aqueous) | Low | High (due to morpholine) |

| Metabolic Stability | High (5-F inhibits CYP450) | Moderate | Moderate to high |

Biological Activity

5-Fluoro-2-methylquinazolin-4-amine is a notable quinazoline derivative with significant biological activities that have garnered attention for its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and features a fluorine atom and a methyl group attached to the quinazoline core. This unique structure is responsible for its distinct chemical and biological properties, making it a valuable compound for various applications in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. Quinazoline derivatives are known to inhibit key enzymes involved in DNA replication, such as DNA gyrase and topoisomerase IV, which are crucial for bacterial survival and proliferation. This inhibition leads to antibacterial effects against pathogens like Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) .

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound:

Structure-Activity Relationships (SAR)

Research has shown that modifications to the quinazoline structure can significantly affect the biological activity of compounds within this class. For instance, the introduction of different substituents at various positions on the quinazoline ring can enhance potency against specific targets. In a study evaluating 77 variants of quinazoline derivatives, certain analogs demonstrated improved antibacterial efficacy and lower toxicity profiles in in vitro assays .

Case Studies

- Antibacterial Efficacy : A study involving the evaluation of several quinazoline derivatives found that compounds similar to this compound exhibited potent activity against MRSA strains in a mouse peritonitis model. This model validated the effectiveness of these compounds in vivo, highlighting their potential as new antibacterial agents .

- Anticancer Activity : Another investigation focused on the synthesis and evaluation of quinazoline derivatives showed that specific modifications led to increased cytotoxicity against human cancer cell lines. Compounds with ethyl or methyl groups at position 7 exhibited enhanced apoptosis-inducing capabilities compared to standard treatments like gefitinib .

Q & A

Basic: What synthetic strategies are effective for preparing 5-Fluoro-2-methylquinazolin-4-amine, and how can challenges in chlorination reactions be mitigated?

Methodological Answer:

The synthesis typically involves sequential substitutions on a quinazoline core. For example, starting with a urea-morpholine intermediate (via nucleophilic substitution) followed by fluorination and methylation steps. A critical challenge lies in controlling chlorination reactions, which can lead to undesired byproducts. To optimize yield, use mild chlorinating agents (e.g., POCl₃ at reduced temperatures) and monitor reaction progress via TLC or HPLC . Post-synthetic purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended to isolate the target compound.

Basic: What spectroscopic and analytical techniques are essential for confirming the structure of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Confirm fluorine-induced deshielding effects (e.g., aromatic protons near the fluorine atom show distinct splitting patterns).

- Mass Spectrometry (HRMS) : Validate molecular weight (expected [M+H]⁺ for C₁₀H₁₀FN₃: 192.0838).

- X-ray Crystallography : Resolve ambiguities in regiochemistry, particularly for fluorine and methyl group positions (as demonstrated for structurally related quinazoline derivatives) .

- IR Spectroscopy : Identify characteristic N-H stretching (~3350 cm⁻¹) and C-F vibrations (~1250 cm⁻¹).

Advanced: How can 3D-QSAR models guide the design of this compound derivatives with enhanced pharmacological activity?

Methodological Answer:

3D-QSAR studies (e.g., CoMFA or CoMSIA) correlate steric, electrostatic, and hydrophobic fields with biological activity. For quinazolin-4-amine derivatives:

- Training Set : Include analogs with varied substituents (e.g., morpholine, pyridyl, or methyl groups) and their IC₅₀ values against target enzymes (e.g., kinases).

- Pharmacophore Mapping : Identify regions where bulky substituents enhance binding (e.g., meta-position of the phenyl ring) or where electronegative groups (like fluorine) improve selectivity .

- Validation : Use leave-one-out cross-validation (q² > 0.5) and external test sets to ensure model robustness.

Advanced: How can contradictory biological activity data for this compound analogs be systematically resolved?

Methodological Answer:

Discrepancies often arise from assay conditions or structural nuances. To address this:

- Standardize Assays : Use identical cell lines (e.g., HEK293 for kinase inhibition) and control for solvent effects (e.g., DMSO concentration ≤ 0.1%).

- SAR Analysis : Compare substituent effects across studies. For example, anti-inflammatory activity in quinazolin-4-amines is highly sensitive to electron-withdrawing groups (e.g., fluorine) at specific positions .

- Molecular Dynamics Simulations : Probe binding mode variations in protein targets (e.g., COX-2 vs. TNF-α) to explain divergent results .

Advanced: What rational design strategies improve the bioavailability of this compound derivatives?

Methodological Answer:

- Fluorine Substitution : Enhances metabolic stability and membrane permeability. For example, the 5-fluoro group reduces cytochrome P450-mediated oxidation .

- LogP Optimization : Introduce hydrophilic groups (e.g., morpholine or pyridyl) to balance lipophilicity. Target logP ~2–3 for optimal absorption.

- Prodrug Approaches : Mask amine groups with acetyl or tert-butyl carbamate to improve solubility and oral bioavailability .

Advanced: How can computational methods predict off-target interactions of this compound derivatives?

Methodological Answer:

- Docking Studies : Screen against databases like ChEMBL or PDB to identify potential off-targets (e.g., kinases, GPCRs).

- Machine Learning Models : Train on Tox21 or PubChem BioAssay data to predict hepatotoxicity or cardiotoxicity.

- Pharmacophore Exclusion : Modify substituents to avoid structural motifs linked to hERG channel binding (e.g., bulky hydrophobic groups) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.